molecular formula C10H13BrO B2718700 4-Bromo-1-isopropyl-2-methoxybenzene CAS No. 1369775-86-9

4-Bromo-1-isopropyl-2-methoxybenzene

Cat. No.: B2718700
CAS No.: 1369775-86-9
M. Wt: 229.117
InChI Key: LKCIPBSEEFZRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropyl-2-methoxybenzene: is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methoxy group at the 2-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-2-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: As described in the preparation methods, this compound can undergo further substitution reactions at the benzene ring.

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic substitution: Sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Bromination: this compound.

    Nucleophilic substitution: 1-Isopropyl-2-methoxybenzene derivatives with different substituents replacing the bromine atom.

    Oxidation: 4-Carboxy-1-isopropyl-2-methoxybenzene.

Scientific Research Applications

4-Bromo-1-isopropyl-2-methoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-2-methoxybenzene primarily involves electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attacks, making it less reactive. the presence of the methoxy group, an electron-donating group, can activate the ring towards electrophilic substitution at the ortho and para positions relative to the methoxy group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-isopropyl-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for selective reactions and applications in various fields of research and industry.

Biological Activity

4-Bromo-1-isopropyl-2-methoxybenzene, also known by its CAS number 328236-42-6, is an organic compound characterized by a bromine atom, an isopropyl group, and a methoxy group attached to a benzene ring. This unique molecular structure contributes to its diverse biological activities and potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, interaction mechanisms with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be visualized as follows:

  • Molecular Formula : C10H13BrO
  • Structural Features :
    • Bromine atom at the para position (1,4)
    • Isopropyl group at the ortho position (1,2)
    • Methoxy group (-OCH₃) enhancing electron density on the aromatic system

This arrangement allows for significant reactivity, particularly in electrophilic aromatic substitution reactions, where the bromine atom acts as an electron-withdrawing group while the methoxy group serves as an electron-donating group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating its potential as a lead compound in antibiotic development. For example, its interactions with bacterial cell membranes may disrupt cellular integrity, leading to cell death .

Interaction with Biological Molecules

The compound's reactivity with biological molecules has been a focal point of several studies. It is hypothesized that its electrophilic nature allows it to interact with nucleophilic sites on proteins and nucleic acids, potentially altering their function. Such interactions could influence metabolic pathways and cellular signaling processes.

The mechanism of action primarily involves electrophilic aromatic substitution reactions. The bromine atom deactivates the benzene ring towards further electrophilic attacks but enhances selectivity for nucleophilic attack at positions ortho and para to the methoxy group. This dual behavior can lead to complex biological interactions that merit further investigation .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antibacterial potential.

Case Study 2: Biochemical Pathway Influence

Another research effort explored how this compound affects biochemical pathways in human lung fibroblasts. The results indicated that exposure led to altered expression levels of genes associated with inflammation and oxidative stress response, providing insights into its potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Chemical Formula Key Features
4-Bromo-2-chloro-1-methoxybenzeneC10H12BrClOContains chlorine instead of an isopropyl group
4-Bromo-1-isopropoxy-2-methoxybenzeneC11H15BrOContains an isopropoxy group instead of isopropyl
4-Bromo-2-methylphenolC7H7BrODifferent functional groups affecting reactivity

The presence of the isopropyl group alongside bromine and methoxy groups in this compound provides distinct reactivity patterns not observed in these similar compounds .

Properties

IUPAC Name

4-bromo-2-methoxy-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCIPBSEEFZRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369775-86-9
Record name 4-Bromo-1-isopropyl-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.